

# ST-193: A Potent Broad-Spectrum Inhibitor of Arenavirus Entry

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## Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846

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A Technical Guide for Researchers and Drug Development Professionals

## Abstract

**ST-193** is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **ST-193**. It details the mechanism of action, focusing on the inhibition of arenavirus entry into host cells, and provides established experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.

## Molecular Structure and Chemical Properties

**ST-193**, with the chemical formula  $C_{24}H_{25}N_3O$ , is a benzimidazole derivative.[1] Its structure is defined by a central benzimidazole core substituted with a 4-methoxyphenyl group at the 1-position and a ((4-isopropylphenyl)methyl)amino group at the 5-position.

Table 1: Chemical and Physical Properties of **ST-193**

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>25</sub> N <sub>3</sub> O	[1]
Molecular Weight	371.47 g/mol	[1]
CAS Number	489416-12-8	[1]
Appearance	Off-white to pink solid	[1]
SMILES	<chem>CC(C1=CC=C(CNC2=CC=C3C(N=CN3C4=CC=C(OC)C=C4)=C2)C=C1)C</chem>	[1]
Solubility	Soluble in DMSO	[2]
Storage	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	[2]
Melting Point	Data not publicly available	
pKa	Data not publicly available	

## Biological Activity and In Vivo Efficacy

**ST-193** is a highly potent inhibitor of arenavirus entry, exhibiting low nanomolar to sub-nanomolar activity against a range of pathogenic arenaviruses. Its efficacy has been demonstrated in both in vitro and in vivo models.

Table 2: In Vitro Antiviral Activity of **ST-193** (IC<sub>50</sub> Values)

Virus	IC50 (nM)	Reference
Guanarito virus	0.44	[1]
Junin virus	0.62	[1]
Lassa virus (LASV)	1.4	[1]
Machupo virus	3.1	[1]
Lassa virus (LASV) pseudotypes	1.6	[1]
Junín, Machupo, Guanarito, and Sabiá pseudotypes	0.2 to 12	[1]

In Vivo Studies: In a guinea pig model of Lassa fever, **ST-193** demonstrated significant therapeutic potential. Animals treated with **ST-193** exhibited fewer signs of disease and enhanced survival rates compared to control groups.[1] Specifically, **ST-193** treatment resulted in a 2- to 3-log reduction in viremia.[1]

## Mechanism of Action: Inhibition of Arenavirus Entry

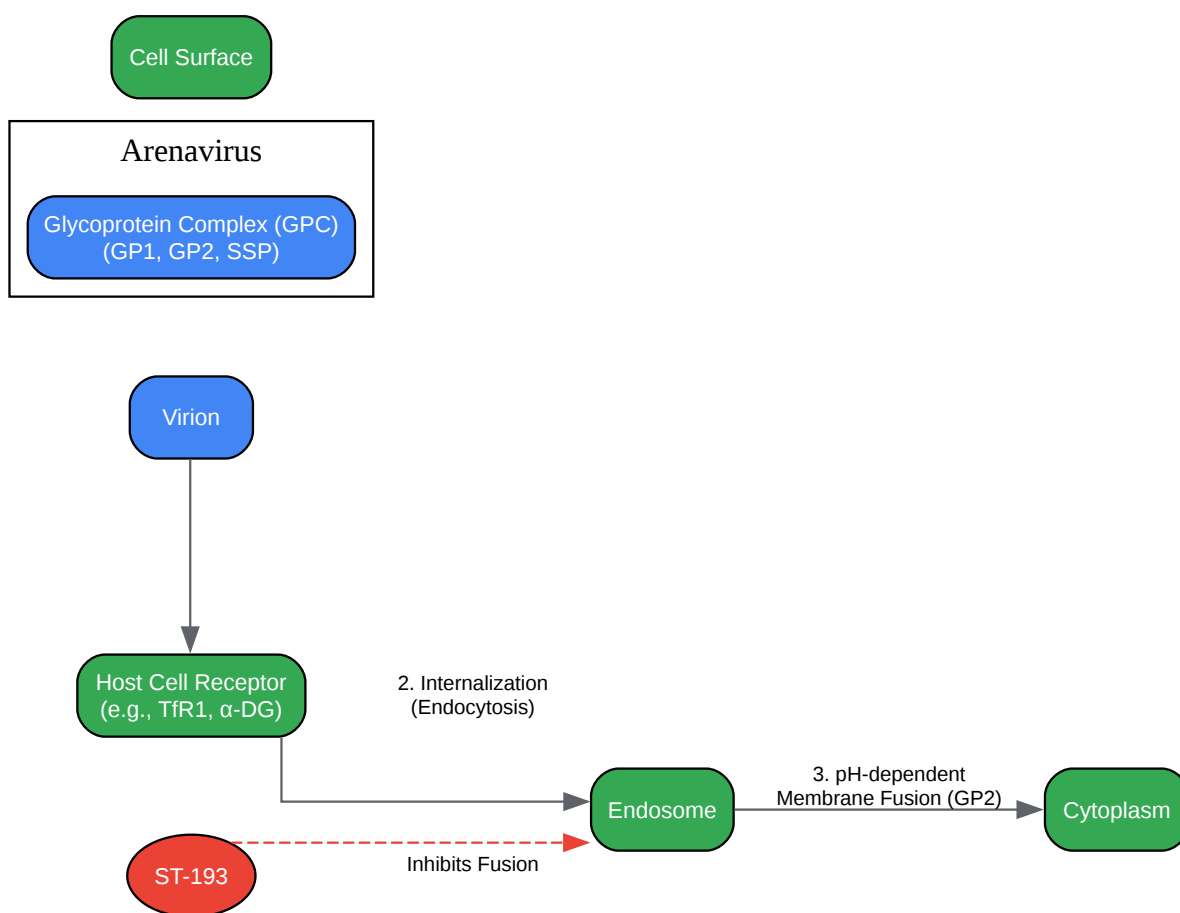
**ST-193** targets the entry stage of the arenavirus life cycle. Arenavirus entry is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to host cell receptors.

The arenavirus GPC is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). The entry process can be summarized as follows:

- **Attachment:** The GP1 subunit binds to specific host cell surface receptors. For New World arenaviruses like Junin and Machupo, the primary receptor is transferrin receptor 1 (TfR1). Old World arenaviruses, such as Lassa virus, primarily use  $\alpha$ -dystroglycan ( $\alpha$ -DG) as a receptor.
- **Internalization:** Following receptor binding, the virus is internalized into the host cell via endocytosis. The specific endocytic pathway can vary depending on the virus and host cell type.

- Fusion: The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event is mediated by the GP2 subunit and releases the viral ribonucleoprotein (RNP) complex into the cytoplasm, initiating viral replication.

**ST-193** is believed to interfere with the pH-dependent membrane fusion step, thereby preventing the release of the viral genome into the host cell cytoplasm.



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Arenavirus entry pathway and the point of inhibition by **ST-193**.

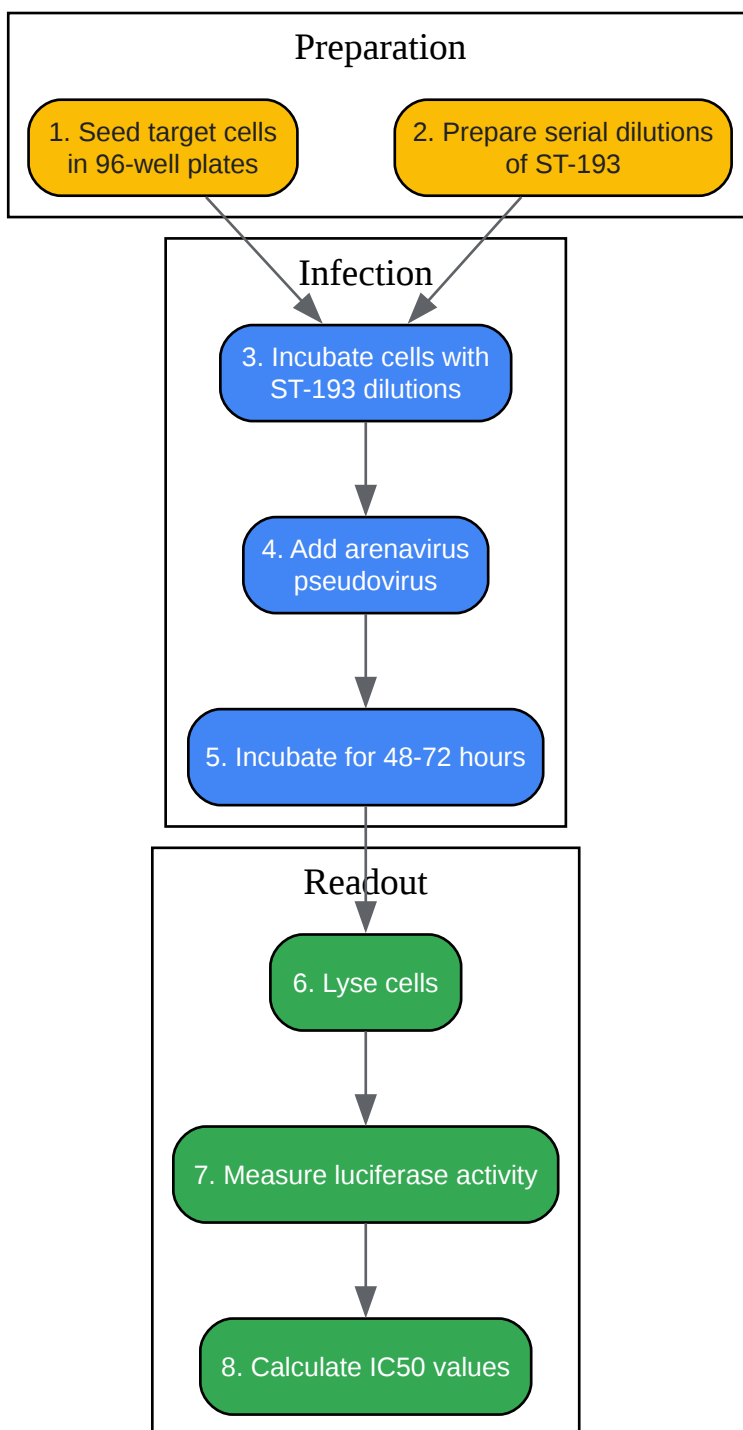
## Experimental Protocols

## Synthesis of ST-193

A detailed, publicly available, step-by-step synthesis protocol for **ST-193** is not currently available in the reviewed literature. The compound was identified through the screening of a chemical library and subsequent structure-activity relationship (SAR) studies of analogs of an initial hit compound. The general approach likely involves standard organic synthesis methodologies for the construction of the benzimidazole core and subsequent functionalization.

## Arenavirus Pseudovirus Entry Assay (Luciferase-Based)

This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase.



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Workflow for the arenavirus pseudovirus entry assay.

Detailed Methodology:

- **Cell Seeding:** Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of infection.
- **Compound Preparation:** Prepare a series of dilutions of **ST-193** in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.
- **Incubation with Compound:** Remove the growth medium from the cells and add the diluted **ST-193**. Incubate for a short period (e.g., 1 hour) at 37°C.
- **Infection:** Add the arenavirus pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
- **Cell Lysis:** After incubation, remove the medium and lyse the cells using a suitable lysis buffer compatible with the luciferase assay system.
- **Luciferase Assay:** Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **ST-193** relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

## Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by infectious virus. This assay must be performed in a high-containment laboratory (BSL-4 for highly pathogenic arenaviruses).

Detailed Methodology:

- **Cell Seeding:** Seed a monolayer of susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.
- **Compound-Virus Incubation:** Prepare serial dilutions of **ST-193**. Mix each dilution with a standardized amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus.

- Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.
- Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a period sufficient for plaque formation (typically 5-7 days for Lassa virus).
- Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each **ST-193** concentration compared to the virus control. The IC<sub>50</sub> is the concentration of **ST-193** that reduces the number of plaques by 50%.

## Conclusion

**ST-193** is a promising lead compound for the development of therapeutics against arenavirus infections. Its potent, broad-spectrum activity and demonstrated in vivo efficacy warrant further investigation and optimization. The information and protocols provided in this technical guide are intended to facilitate future research into this and other novel arenavirus inhibitors.

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